molecular formula C12H21NO6 B12852679 (2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12852679
M. Wt: 275.30 g/mol
InChI Key: XRYTUYIEAMJOKQ-QPUJVOFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group of a pyrrolidine derivative with a Boc group, followed by the introduction of the hydroxy and methoxymethyl groups through selective reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxy-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid: Lacks the methoxymethyl and Boc groups, making it less stable and versatile.

    (2S,4R)-4-hydroxy-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Similar structure but without the Boc group, leading to different reactivity and applications.

Uniqueness

The presence of the Boc group in (2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid provides unique stability and protection, allowing for selective reactions and modifications. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-6-12(17,7-18-4)5-8(13)9(14)15/h8,17H,5-7H2,1-4H3,(H,14,15)/t8-,12+/m0/s1

InChI Key

XRYTUYIEAMJOKQ-QPUJVOFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@](C[C@H]1C(=O)O)(COC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(COC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.